molecular formula C8H10N2O3 B2874409 3-Isopropoxypyrazine-2-carboxylic acid CAS No. 1342066-82-3

3-Isopropoxypyrazine-2-carboxylic acid

Cat. No.: B2874409
CAS No.: 1342066-82-3
M. Wt: 182.179
InChI Key: XFHDHOCSJIYTIK-UHFFFAOYSA-N
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Description

3-Isopropoxypyrazine-2-carboxylic acid: is a heterocyclic organic compound that features a pyrazine ring substituted with an isopropoxy group at the 3-position and a carboxylic acid group at the 2-position

Scientific Research Applications

3-Isopropoxypyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Safety and Hazards

IPCCA is used for research and development . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken . It should be kept away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxypyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with 1,2-diketones.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions, where an isopropyl alcohol derivative reacts with a suitable leaving group on the pyrazine ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrazine derivative with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxypyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products:

    Oxidation: Pyrazine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of 3-Isopropoxypyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the isopropoxy group, making it less hydrophobic.

    3-Methoxypyrazine-2-carboxylic acid: Contains a methoxy group instead of an isopropoxy group, affecting its steric and electronic properties.

    3-Ethoxypyrazine-2-carboxylic acid: Contains an ethoxy group, which is larger than a methoxy group but smaller than an isopropoxy group.

Uniqueness: 3-Isopropoxypyrazine-2-carboxylic acid is unique due to the presence of the isopropoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for exploring structure-activity relationships in various applications.

Properties

IUPAC Name

3-propan-2-yloxypyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5(2)13-7-6(8(11)12)9-3-4-10-7/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHDHOCSJIYTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CN=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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